2-メチルブチルアルデヒド
概要
説明
2-Methylbutyraldehyde, also known as 2-methylbutanal, is an organic compound with the molecular formula C5H10O. It is a colorless to light yellow liquid with a strong, suffocating odor. When diluted, it has a peculiar cocoa and coffee-like flavor. This compound is used in various chemical and biochemical applications, including the manufacture of isoprene and as a biomarker for pathogen detection .
科学的研究の応用
2-Methylbutyraldehyde has several scientific research applications:
生化学分析
Biochemical Properties
2-Methylbutyraldehyde can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize 2-amino-3-cyanopyridine derivatives via multicomponent condensation with various acetophenones and malononitrile in the presence of ammonium acetate
Cellular Effects
They exert their toxic effects predominantly via damaging macromolecules and hampering the production of targeted compounds .
Molecular Mechanism
It is known that aldehydes pose toxicity through a variety of molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds
Temporal Effects in Laboratory Settings
It is known that aldehydes can cause severe toxicity, resulting in symptoms such as tightness in the chest, irritation of the upper respiratory tract, cough, dyspnoea, marked loss of energy and weakness, dizziness, headaches, profuse perspiration, tachycardia, nausea, vomiting, diarrhoea, anorexia, somnolence, sometimes insomnia, and in one case a partial pneumothorax .
Metabolic Pathways
The metabolic pathways involving 2-Methylbutyraldehyde are not fully understood. It is known that aldehydes are involved in various metabolic pathways. For instance, in Staphylococcus aureus, the enzyme MbcS utilizes 2-Methylbutyraldehyde as a precursor in the synthesis of branched-chain fatty acids, which are essential for bacterial growth and virulence .
準備方法
2-Methylbutyraldehyde can be synthesized through several methods:
Oxidation of Secondary Butyl Methanol: This method involves the oxidation of secondary butyl methanol, which is isolated from fusel oil obtained by fermentation.
Industrial Production: In industrial settings, 2-methylbutyraldehyde is produced by the catalytic dehydration of isoprene.
化学反応の分析
2-Methylbutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutyric acid.
Reduction: It can be reduced to form 2-methyl-1-butanol.
Condensation Reactions: It can react with benzyl cyanide using tricyclic strong nonionic Lewis bases to form α-(2-methylbutylidene)benzeneacetonitrile.
Reductive Amination: It can react with diethylamine in the presence of molecular hydrogen and a rhodium catalyst to form N,N-diethyl-2-methyl-1-butanamine.
作用機序
The mechanism of action of 2-methylbutyraldehyde involves its role as a precursor in various biochemical pathways. For example, in Staphylococcus aureus, the enzyme acyl-CoA synthetase MbcS utilizes 2-methylbutyraldehyde as a precursor in the synthesis of branched-chain fatty acids . These fatty acids are crucial for bacterial growth and virulence.
類似化合物との比較
2-Methylbutyraldehyde can be compared with other similar compounds, such as:
Isovaleraldehyde: Both compounds have similar structures and are used in the flavor and fragrance industry.
2-Methyl-1-butanol: This compound is a reduction product of 2-methylbutyraldehyde and is used in various chemical syntheses.
2-Methylbutyric Acid: This is the oxidation product of 2-methylbutyraldehyde and is used in the synthesis of various esters and other organic compounds.
2-Methylbutyraldehyde stands out due to its unique aroma and its role as a precursor in the synthesis of branched-chain fatty acids, which are essential for bacterial growth and virulence.
特性
IUPAC Name |
2-methylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQBDHUGHBGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021818 | |
Record name | 2-Methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid | |
Record name | Butanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methylbutyraldehyde | |
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Record name | 2-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
90.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | (±)-2-Methylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.799-0.804 | |
Record name | 2-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
47.4 [mmHg] | |
Record name | 2-Methylbutyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12506 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
96-17-3, 57456-98-1 | |
Record name | 2-Methylbutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-17-3 | |
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Record name | 2-Methylbutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096173 | |
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Record name | 2-Methylbutyraldehyde | |
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Record name | Butanal, 2-methyl- | |
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Record name | 2-Methylbutanal | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.260 | |
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Record name | 2-METHYLBUTYRALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H597M1YY | |
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Record name | (±)-2-Methylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91.00 °C. @ 760.00 mm Hg | |
Record name | (±)-2-Methylbutanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methylbutanal contribute to the aroma of food?
A1: 2-Methylbutanal possesses a malty, fruity aroma that contributes significantly to the overall flavor profile of various foods and beverages. In baked potatoes, for instance, 2-methylbutanal, along with other compounds like methional, 2-isopropyl-3-methoxypyrazine, and dimethyl trisulfide, plays a key role in shaping the characteristic aroma. []
Q2: In which food products is 2-Methylbutanal considered a key aroma compound?
A2: 2-Methylbutanal has been identified as a key aroma compound in a range of food products:
- Blackberries: Particularly in the 'Thornless Evergreen' cultivar, 2-Methylbutanal contributes to its unique aroma profile. []
- Cheddar Cheese: Along with other aldehydes like 3-methylbutanal, 2-methylpropanal, and benzaldehyde, 2-Methylbutanal shapes the nutty aroma of cheddar cheese. []
- Green Tea: When green tea is blended with parched naked barley, 2-Methylbutanal emerges as one of the main aroma components, adding to its complexity. []
- Soy Sauce: In fermented soy sauce, 2-Methylbutanal plays a significant role in contributing to the characteristic malty aroma. []
- Squid: The sous vide cooking method enhances the presence of 2-Methylbutanal in squid mantle muscle, contributing to its distinct aroma. []
Q3: Are there any negative sensory perceptions associated with 2-Methylbutanal in food?
A3: While generally considered a positive aroma contributor, 2-Methylbutanal, alongside other Strecker aldehydes, can negatively impact wine quality at certain concentrations. Levels above 12 µg/L have been associated with a reduction in fruitiness in young wines and a decrease in woody notes in oaked wines. Moreover, these aldehydes can contribute to the perception of oxidation in wines, leading to undesirable off-flavors. []
Q4: What are the natural sources of 2-Methylbutanal?
A4: 2-Methylbutanal is naturally produced by various plants and microorganisms. It is a common degradation product of isoleucine, an essential amino acid.
Q5: How is 2-Methylbutanal formed in fermented foods?
A5: In fermented foods like soy sauce, the Ehrlich pathway plays a crucial role in the formation of 2-Methylbutanal. This pathway involves the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms, ultimately leading to the production of 2-Methylbutanal. []
Q6: What role does 2-Methylbutanal play in the interactions within food matrices?
A6: 2-Methylbutanal exhibits interactions with soluble peptides and proteins found in skeletal muscle. For instance, it shows a significant level of interaction with carnosine, a dipeptide found in muscle tissue. [] These interactions can impact the release and perception of volatile compounds in muscle-based food products.
Q7: What is the molecular formula, weight, and structure of 2-Methylbutanal?
A7:
Q8: What are the primary reactions that 2-Methylbutanal undergoes?
A8: Being an aldehyde, 2-Methylbutanal is prone to various reactions including:
Q9: Can you explain the role of 2-Methylbutanal in the synthesis of other compounds?
A9: 2-Methylbutanal serves as a valuable starting material in organic synthesis. For instance, it can be utilized in a silyl glyoxylate three-component-coupling methodology for the synthesis of complex molecules, as demonstrated in the formal synthesis of alternaric acid. []
Q10: What are the degradation pathways of 2-Methylbutanal in the environment?
A10: 2-Methylbutanal can be degraded in the troposphere through reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and sunlight. []
Q11: How is 2-Methylbutanal analyzed in food and environmental samples?
A11: Several analytical techniques are employed for the detection and quantification of 2-Methylbutanal, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile compounds in complex mixtures like those found in food and environmental samples. [, , , , , ]
- Solid Phase Microextraction (SPME): This technique is often coupled with GC-MS and is particularly useful for extracting volatile compounds from headspace samples. [, , , , ]
- Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with a human assessor to evaluate the aroma characteristics of individual compounds eluting from the GC column. []
Q12: Are there any safety concerns regarding 2-Methylbutanal?
A12: 2-Methylbutanal can cause irritation to the respiratory tract upon inhalation. [] Its safety profile should be considered, especially in occupational settings where exposure may be high.
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